molecular formula C10H10O2 B117726 1-(2-Phenyloxiran-2-yl)ethanone CAS No. 154881-54-6

1-(2-Phenyloxiran-2-yl)ethanone

Cat. No.: B117726
CAS No.: 154881-54-6
M. Wt: 162.18 g/mol
InChI Key: BBIGGMLHFLDZMF-UHFFFAOYSA-N
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Description

1-(2-Phenyloxiran-2-yl)ethanone is an epoxide-containing organic compound characterized by an oxirane (epoxide) ring substituted at the 2-position with a phenyl group and an ethanone moiety. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. The compound’s structure combines aromatic (phenyl) and reactive (epoxide) features, making it a subject of interest in synthetic and medicinal chemistry.

Properties

CAS No.

154881-54-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2-phenyloxiran-2-yl)ethanone

InChI

InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

BBIGGMLHFLDZMF-UHFFFAOYSA-N

SMILES

CC(=O)C1(CO1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1(CO1)C2=CC=CC=C2

Synonyms

Ethanone, 1-(2-phenyloxiranyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenyloxiran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of styrene oxide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Phenyloxiran-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(2-Phenyloxiran-2-yl)ethanone involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The phenyl and acetyl groups can influence the reactivity and selectivity of these reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

The following analysis compares 1-(2-Phenyloxiran-2-yl)ethanone with structurally related ethanone derivatives, focusing on molecular features, reactivity, biological activity, and applications.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Key Substituents/Rings Notable Properties/Applications References
This compound C₁₀H₁₀O₂ Phenyl, oxirane, ethanone High reactivity (epoxide ring) N/A
1-[(2R,3R)-3-Pentyloxiranyl]ethanone C₉H₁₆O₂ Pentyl, oxirane, ethanone Used in macromolecular refinement
1-(2-Hydroxy-4-methoxyphenyl)ethanone C₉H₁₀O₃ Hydroxy, methoxy phenyl α-Glucosidase inhibition activity
JWH-250 (1-(1-Pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone) C₂₂H₂₅NO₂ Indole, methoxyphenyl Analyzed via GC-FTIR; synthetic cannabinoid
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ Bromo, dimethoxy phenyl Potential halogenated intermediate
Key Comparisons

a) Reactivity of Epoxide vs. Other Ring Systems

  • Oxirane (Epoxide) Derivatives: The oxirane ring in this compound is prone to nucleophilic ring-opening reactions, which can be exploited in synthesis. For example, 1-[(2R,3R)-3-pentyloxiranyl]ethanone (C₉H₁₆O₂) is used in macromolecular crystallography due to its stability and defined stereochemistry . In contrast, benzofuran derivatives (e.g., 1-[2,3-dihydro-2-(1-methylethenyl)-5-benzofuranyl]ethanone, C₁₄H₁₄O) exhibit reduced reactivity compared to epoxides but offer enhanced aromatic stability .

b) Impact of Substituents on Bioactivity

  • Hydroxyl and Methoxy Groups: 1-(2-Hydroxy-4-methoxyphenyl)ethanone (C₉H₁₀O₃) demonstrates α-glucosidase inhibitory activity, with hydroxyl groups enhancing potency . This suggests that electron-donating substituents on aromatic rings improve enzyme inhibition. Halogenated Derivatives: 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (C₁₀H₁₁BrO₃) may exhibit altered pharmacokinetics due to bromine’s lipophilicity and electronegativity .

c) Aromatic vs. Aliphatic Substituents

  • Indole Derivatives (e.g., JWH-250): The indole moiety enhances binding to cannabinoid receptors, highlighting how heterocyclic systems influence biological targeting .

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